![molecular formula C12H23NO3 B2438427 tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate CAS No. 1932139-02-0](/img/structure/B2438427.png)

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

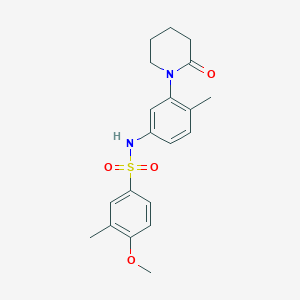

The synthesis of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate involves protecting the amine with a tert-butoxycarbonyl group, followed by coupling with carbon dioxide to form the carbamate .Molecular Structure Analysis

The molecular formula of tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is C14H27N3O3 . Its average mass is 285.383 Da and its monoisotopic mass is 285.205231 Da .Chemical Reactions Analysis

The tert-butyl group in this compound can elicit a unique reactivity pattern, which is highlighted by its characteristic applications . The crowded tert-butyl group can be used in chemical transformations .Physical And Chemical Properties Analysis

Tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is a white solid with a melting point of 91-92°C . It is soluble in most organic solvents, including chloroform, dichloromethane, and methanol .Applications De Recherche Scientifique

Biodegradation and Environmental Fate

Biodegradation and Bioremediation Methyl tert-butyl ether (MTBE) is an environmental contaminant from gasoline, but recent studies show it can be biodegraded under aerobic and anaerobic conditions. Various microorganisms can utilize MTBE as a sole carbon and energy source, and several biological methods are available for MTBE remediation. This biodegradation can be enhanced by adding air or oxygen, or by using bioreactors to remove MTBE from contaminated influents (Fiorenza & Rifai, 2003).

Decomposition in Cold Plasma Reactor A study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrated that it's feasible to use radio frequency (RF) plasma reactor for decomposing and converting MTBE into various other compounds. The decomposition efficiency increased with input power and decreased with increasing H2/MTBE ratio and MTBE influent concentration in the MTBE/H2/Ar plasma environment (Hsieh et al., 2011).

Environmental Occurrence and Toxicity

Presence and Impact of Synthetic Phenolic Antioxidants Studies have detected synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) in various environmental matrices and in humans. Human exposure pathways include food intake, dust ingestion, and use of personal care products. Some SPAs may cause hepatic toxicity, endocrine disrupting effects, or even be carcinogenic. The study emphasizes the need for future research on the contamination and environmental behaviors of novel high molecular weight SPAs (Liu & Mabury, 2020).

Biodegradation and Fate in Soil and Groundwater A review of the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater detailed the microorganisms and metabolic pathways involved in its biodegradation. Both aerobic and anaerobic biodegradation of ETBE and MTBE can occur, with various intermediates formed during the process. The presence of co-contaminants in soil and groundwater may limit aerobic biodegradation by preferential metabolism and consumption of available dissolved oxygen (Thornton et al., 2020).

Advanced Materials and Separation Processes

Pervaporation for Methanol/MTBE Separation The separation of methanol/MTBE mixture via pervaporation, a membrane process for highly selective separation of organic mixtures, has been reviewed. Various polymer membranes and their efficiency for this separation were discussed. Materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes are considered effective for this purpose, highlighting the role of mixed matrix membranes (MMM) for operational stability and efficiency (Pulyalina et al., 2020).

Mécanisme D'action

While the exact mechanism of action for tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate is not clear, compounds with similar structures have been shown to act by binding to the substrate binding site of certain transporters, thereby preventing the uptake of specific molecules into cells.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10(9)14/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCPWHUVXAZZPW-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1CCCC[C@H]1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438344.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2438351.png)

![2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)

![Ethyl 4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}benzoate](/img/structure/B2438356.png)

![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2438361.png)